

In-Depth Technical Guide to the Discovery and Synthesis of cGAS-IN-1

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Compound of Interest

Compound Name: cGAS-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of **cGAS-IN-1**, a flavonoid-based inhibitor of cyclic GMP-AMP synthase (cGAS). The information presented is intended for an audience with a technical background in drug discovery and related scientific fields.

Introduction to cGAS and Its Role in Innate Immunity

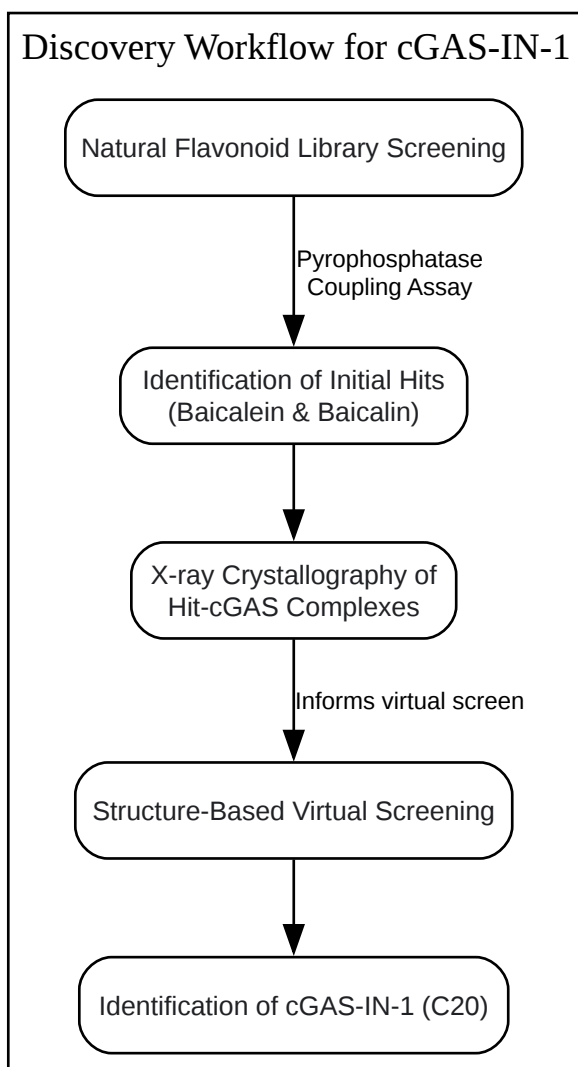
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in the innate immune system. Upon detecting the presence of double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral or bacterial infection, as well as cellular damage—cGAS catalyzes the synthesis of the second messenger molecule, cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. While this pathway is essential for host defense, its aberrant activation due to the presence of self-DNA can lead to autoimmune and inflammatory diseases. Consequently, the development of cGAS inhibitors is a promising therapeutic strategy for these conditions.

Discovery of cGAS-IN-1 (Compound C20)

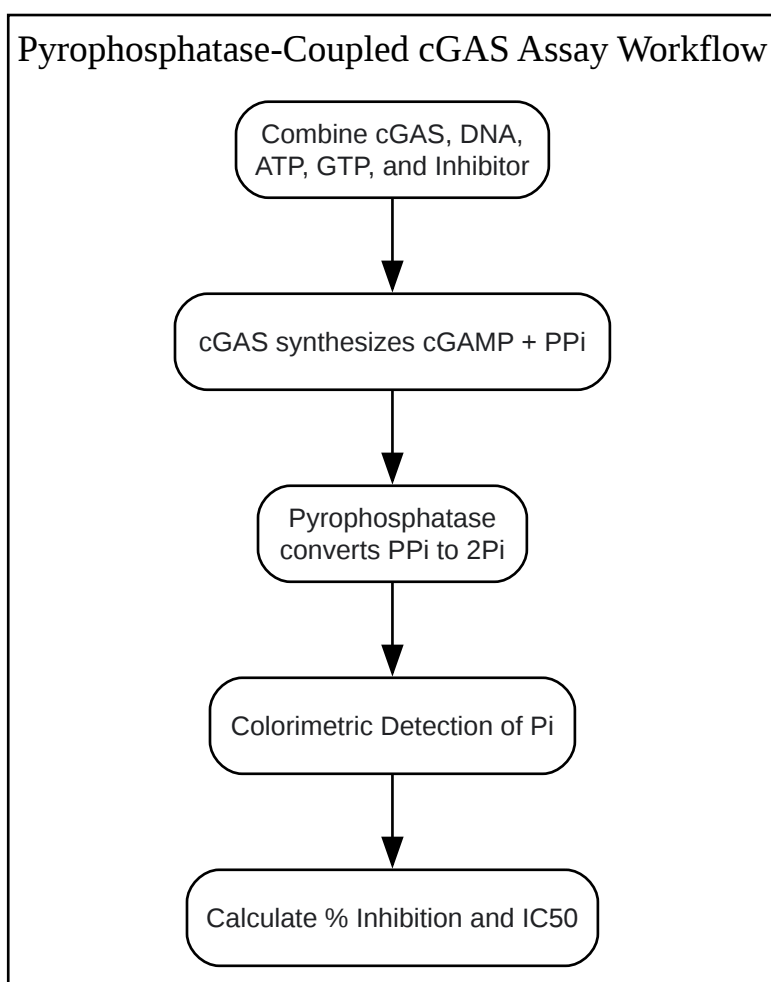
cGAS-IN-1, also identified as compound C20, was discovered through a multi-step process that combined the screening of natural products with computational methods. The discovery workflow began with the screening of an in-house library of natural flavonoids to identify compounds with inhibitory activity against cGAS.

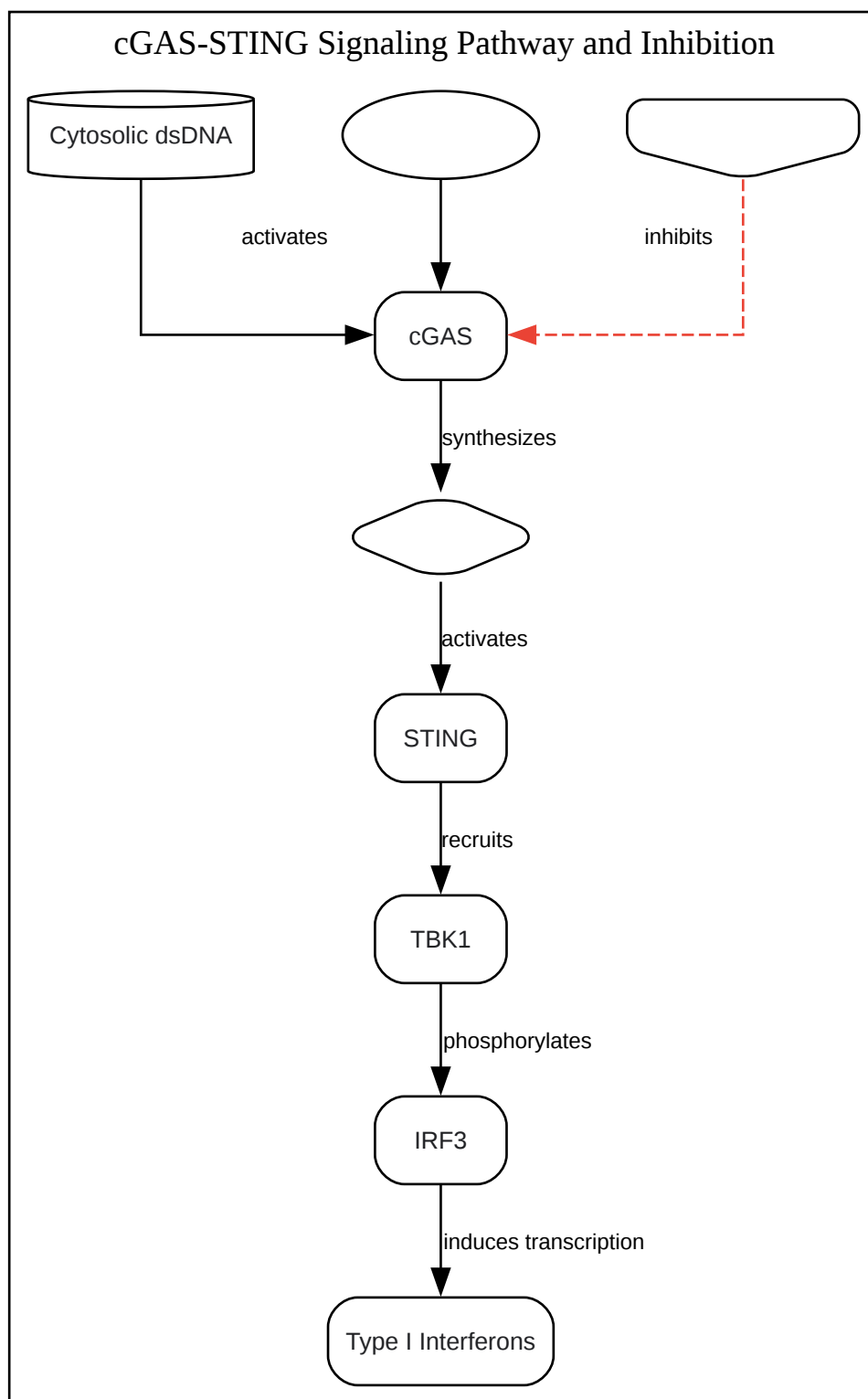
This initial screening led to the identification of two lead flavonoid compounds, baicalein and baicalin, which demonstrated inhibitory effects on cGAS. To further explore the potential of flavonoids as cGAS inhibitors and to identify more potent compounds, a virtual screening was performed. This computational approach utilized the crystal structures of baicalein and baicalin in complex with human cGAS to inform the search for novel inhibitors with similar structural features. From this virtual screening, compound C20, a distinct flavonoid, was identified as a promising candidate.^{[1][2]}

Discovery Workflow for cGAS-IN-1



Pyrophosphatase-Coupled cGAS Assay Workflow





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References

- 1. Discovery of novel cGAS inhibitors based on natural flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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